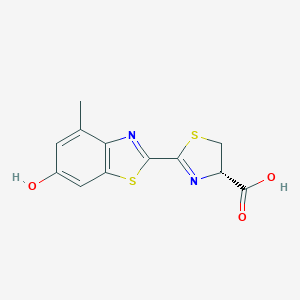

4-Methylluciferin

Description

4-Methylluciferin is a synthetic derivative of luciferin, the substrate responsible for bioluminescence in organisms such as fireflies. The addition of a methyl group at the 4-position of the benzothiazole ring modifies its photophysical and biochemical properties, making it a valuable tool in enzymatic assays and molecular imaging.

Properties

CAS No. |

130593-26-9 |

|---|---|

Molecular Formula |

C12H10N2O3S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(4S)-2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3S2/c1-5-2-6(15)3-8-9(5)14-11(19-8)10-13-7(4-18-10)12(16)17/h2-3,7,15H,4H2,1H3,(H,16,17)/t7-/m1/s1 |

InChI Key |

NIYJAWAPTYCFGV-SSDOTTSWSA-N |

SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |

Isomeric SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=N[C@H](CS3)C(=O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |

Synonyms |

4-methyl-D-luciferin 4-methylluciferin |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Comparison

Table 1: Key Properties of this compound and Analogues

Performance in Bioassays

- Sensitivity: this compound’s bioluminescence offers lower background noise compared to 4-MU’s fluorescence, which may require excitation light sources .

- Stability : Methylation generally enhances metabolic stability. For example, 4-Methyl-L-leucine resists enzymatic degradation better than unmethylated leucine .

- Substrate Specificity : Modifications like valyloxy methoxy in luciferin derivatives enable targeting of specific enzymes, a feature that could be engineered into this compound .

Challenges and Limitations

- Synthesis Complexity : Methylation at the 4-position of benzothiazole rings requires precise catalytic conditions, as seen in transition metal-mediated reactions (e.g., phosphine-alkene ligands) .

- Emission Wavelength : While 4-MU emits at 450 nm, this compound’s emission spectrum may shift due to the benzothiazole core, necessitating wavelength optimization for imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.